molecular formula C11H15NO3 B1378653 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1423024-14-9

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1378653
M. Wt: 209.24 g/mol
InChI Key: JJULLPVWPMCVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid (AMPCA) is a heterocyclic compound belonging to the pyrrole family. It is an important intermediate in the synthesis of various drugs and has been the subject of numerous scientific studies. AMPCA has a wide range of applications in the pharmaceutical industry, and is used in the synthesis of drugs such as antihistamines, antibiotics, and antimalarials.

Scientific Research Applications

Synthesis Applications

One area of application involves the synthesis of complex molecules for various uses, including the development of flavors, pharmaceuticals, and materials. For example, the synthesis of 4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, derived from a related pyrrole compound, has been explored for its potential application in enhancing the aroma quality and volume of smoke in cigarettes, suggesting the versatility of pyrrole derivatives in flavor and fragrance chemistry (Fu Pei-pei, 2013).

Material Science

In material science, pyrrole derivatives have been utilized for their electronic and photophysical properties. The development of novel synthetic pathways for pyrrole-containing molecules often leads to materials with unique properties, which can be applied in electronics, photonics, and as sensors. While specific studies on 4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid were not identified, related research demonstrates the potential for pyrrole derivatives in material science applications.

Pharmaceutical Research

Pyrrole derivatives have also been studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties. For instance, nicotinic acid hydrazide derivatives, related to the pyrrole structure, have shown antimycobacterial activity, indicating the potential for pyrrole derivatives in developing new pharmaceutical agents (R.V.Sidhaye et al., 2011). Although direct studies on the specified compound's pharmaceutical applications were not found, the broader class of pyrrole derivatives exhibits significant interest in drug development.

properties

IUPAC Name

4-acetyl-5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5(2)8-9(7(4)13)6(3)12-10(8)11(14)15/h5,12H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULLPVWPMCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

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